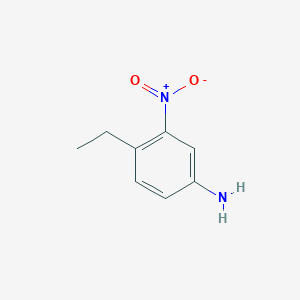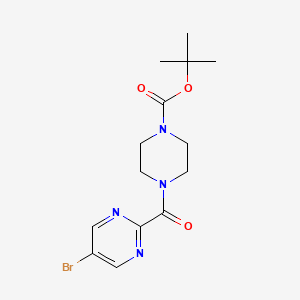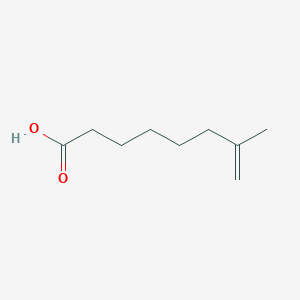
7-Methyl-7-octenoic acid
Übersicht
Beschreibung
7-Methyl-7-octenoic acid is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . The compound is also known by its IUPAC name, 7-methyl-7-octenoic acid .
Molecular Structure Analysis
The molecular structure of 7-Methyl-7-octenoic acid consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 259.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Physical And Chemical Properties Analysis
7-Methyl-7-octenoic acid has several notable physical and chemical properties. It has a density of 0.9±0.1 g/cm3, a boiling point of 259.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a flash point of 156.5±16.6 °C and an index of refraction of 1.451 .Wissenschaftliche Forschungsanwendungen
Surface Interaction Studies
7-Methyl-7-octenoic acid has been studied for its interaction with surfaces, specifically copper. Bavisotto et al. (2021) explored the adsorption and reaction pathways of a similar compound, 7-octenoic acid, on copper. They utilized various techniques such as reflection-absorption infrared spectroscopy and X-ray photoelectron spectroscopy to analyze the adsorption behavior and reaction mechanisms of the compound on the copper substrate. Their findings highlight the complex behavior of the compound when interacting with metal surfaces, revealing detailed insights into the adsorption configurations and thermal reactions it undergoes (Bavisotto et al., 2021).
Synthesis and Chemical Transformation
The chemical synthesis and transformation of 7-Methyl-7-octenoic acid derivatives have been a subject of research. Greck et al. (1996) reported the first synthesis of enantiomerically pure 3-hydroxypipecolic acids from methyl 7-methyl-3-oxo-6-octenoate, demonstrating the feasibility of asymmetric hydrogenation and electrophilic amination in the synthesis process (Greck et al., 1996). Similarly, Yokota et al. (1983) showcased the preparation of ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate from D-Glucose, contributing to the knowledge of stereospecific and stereoselective reactions in organic synthesis (Yokota et al., 1983).
Biosynthesis Studies
The biosynthesis of unusual amino acids, which are structurally similar to 7-Methyl-7-octenoic acid, has been explored. Offenzeller et al. (1993) identified key intermediates in the biosynthesis of specific amino acids found in cyclosporin A, providing insights into the enzymatic synthesis and potential pathways involved in the formation of these compounds (Offenzeller et al., 1993).
Pharmaceutical Applications
Although the requirement is to exclude information related to drug use, dosage, and side effects, it's notable that derivatives of 7-Methyl-7-octenoic acid have been investigated for their potential pharmaceutical applications. For instance, Johnson (1984) synthesized olefinic peptides from 5(S)-amino-7-methyl-3(E)-octenoic acid and explored their renin inhibitory activity, indicating the relevance of these compounds in medicinal chemistry (Johnson, 1984).
Eigenschaften
IUPAC Name |
7-methyloct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h1,3-7H2,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZICJALHORLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7-octenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



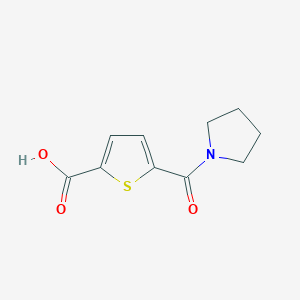
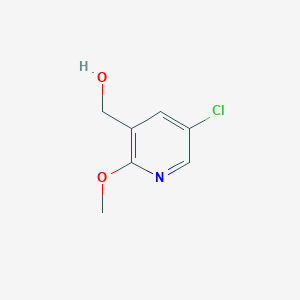
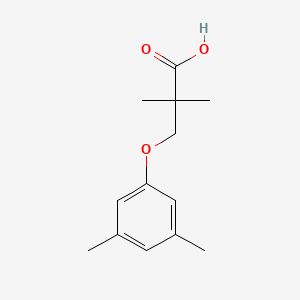
![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)
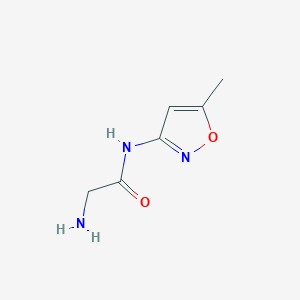
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)
![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)


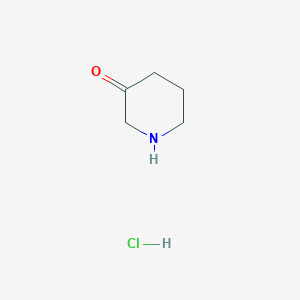
![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B1370350.png)
